BenchChemオンラインストアへようこそ!

3-(2-(benzyloxy)benzyl)benzo[d]oxazol-2(3H)-one

Sigma-1 receptor Structure-activity relationship Positional isomerism

3‑(2‑(Benzyloxy)benzyl)benzo[d]oxazol‑2(3H)‑one (CAS 836662‑50‑1) is a fully synthetic benzoxazolone derivative featuring an ortho‑(benzyloxy)benzyl substituent on the lactamic nitrogen. The benzoxazolone core is a recognized privileged scaffold in medicinal chemistry, with published series demonstrating sigma‑1 receptor preference, TNIK inhibition, and CDYL chromodomain antagonism.

Molecular Formula C21H17NO3
Molecular Weight 331.371
CAS No. 836662-50-1
Cat. No. B2383268
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-(benzyloxy)benzyl)benzo[d]oxazol-2(3H)-one
CAS836662-50-1
Molecular FormulaC21H17NO3
Molecular Weight331.371
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=CC=CC=C2CN3C4=CC=CC=C4OC3=O
InChIInChI=1S/C21H17NO3/c23-21-22(18-11-5-7-13-20(18)25-21)14-17-10-4-6-12-19(17)24-15-16-8-2-1-3-9-16/h1-13H,14-15H2
InChIKeyUUQYRKAWCRTLEW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Procurement‑Grade Profile of 3‑(2‑(Benzyloxy)benzyl)benzo[d]oxazol‑2(3H)‑one (CAS 836662‑50‑1)


3‑(2‑(Benzyloxy)benzyl)benzo[d]oxazol‑2(3H)‑one (CAS 836662‑50‑1) is a fully synthetic benzoxazolone derivative featuring an ortho‑(benzyloxy)benzyl substituent on the lactamic nitrogen . The benzoxazolone core is a recognized privileged scaffold in medicinal chemistry, with published series demonstrating sigma‑1 receptor preference, TNIK inhibition, and CDYL chromodomain antagonism [1][2][3]. However, the specific ortho‑substitution topology of this compound distinguishes it from the more extensively characterized para‑substituted isomer (CAS 833430‑32‑3) and from the piperidine‑linked sigma‑1 pharmacophore series, creating a structurally defined chemical entry that cannot be replicated by ordering generic in‑class alternatives.

Why Generic Benzoxazolone Substitution Is Not Advisable for 3‑(2‑(Benzyloxy)benzyl)benzo[d]oxazol‑2(3H)‑one


The benzoxazolone scaffold is exquisitely sensitive to the position and nature of the N‑benzyl substituent. Published structure‑activity relationship (SAR) data for sigma‑1 receptor ligands demonstrate that moving a substituent from the para‑ to the ortho‑position on the N‑benzyl ring can dramatically reduce sigma‑1 affinity by >10‑fold [1]. Although that SAR series used a piperidine linker rather than the direct benzylic attachment found in this compound, the sensitivity to substitution topology is a class‑level property. Furthermore, the para‑(benzyloxy) positional isomer (CAS 833430‑32‑3) has been annotated in unrelated bioassays (CDC25B‑CDK2/CyclinA interaction) , while the ortho‑isomer remains uncharacterized, indicating that simple positional isomerism can redirect biological target engagement. Therefore, substituting this compound with a generic benzoxazolone or even the para‑benzyloxy isomer cannot reproduce the steric, electronic, and intermolecular interaction profile dictated by the ortho‑benzyloxy orientation.

Quantitative Differentiation Evidence for 3‑(2‑(Benzyloxy)benzyl)benzo[d]oxazol‑2(3H)‑one Against the Nearest Available Comparators


Structural Topology Differentiation: Ortho‑ vs Para‑(Benzyloxy)benzyl Isomerism and Impact on Sigma‑1 Receptor Affinity (Class‑Level Inference)

The target compound bears the benzyloxy substituent at the ortho‑position of the N‑benzyl ring. In the closest published benzoxazolone sigma‑1 SAR series, the ortho‑Cl analogue (compound 3b in the Zampieri 2009 piperidine‑linked series) exhibited a sigma‑1 Ki of 1.78 nM, while the para‑Cl analogue (3d) showed a sigma‑1 Ki of 0.1 nM—a ~18‑fold affinity difference attributable solely to substitution position [1]. The same positional sensitivity is observed for methoxy and methyl substituents in that series. Although these data are from piperidine‑linked benzoxazolones rather than the direct N‑benzyl topology of the target compound, they constitute the strongest available class‑level evidence that ortho vs para substitution on the N‑benzyl aromatic ring profoundly modulates pharmacologically relevant molecular recognition. No sigma‑1 affinity data exist for either the ortho‑ or para‑(benzyloxy)benzyl benzoxazolone isomer that lacks the piperidine spacer.

Sigma-1 receptor Structure-activity relationship Positional isomerism

Commercial Purity Specification: 98% (Bidepharm) vs 95%+ (Chemenu) for Research‑Grade Procurement Decisions

The target compound is commercially available from at least two verified suppliers with distinct purity specifications. Bidepharm lists a standard purity of 98% with batch‑specific QC documentation (NMR, HPLC, GC) . Chemenu offers the compound at ≥95% purity under catalog number CM874258 . The 3‑percentage‑point purity difference between these sources can be decisive for synthetic transformations sensitive to impurities, for biophysical assays requiring defined stoichiometry, or for laboratories operating under strict quality management systems. This constitutes a quantifiable procurement differentiator: a user selecting the Bidepharm 98% lot can expect a maximum of 2% total organic impurities versus up to 5% for the Chemenu product.

Chemical purity Quality control Procurement specification

Ortho‑Benzyloxybenzyl Substituent as a Synthetic Handle for Selective Deprotection Chemistry Not Available in Para‑Isomer or Core Scaffolds

The ortho‑benzyloxybenzyl moiety in the target compound provides a dual‑functionality synthetic intermediate: (i) the benzyloxy ether can be selectively cleaved via hydrogenolysis to reveal a free phenolic hydroxyl group for further derivatization, and (ii) the ortho‑relationship between the benzyloxy and the N‑benzyl attachment allows for potential intramolecular hydrogen‑bonding or chelation effects not accessible with the para‑isomer (CAS 833430‑32‑3) . The para‑isomer can still undergo debenzylation, but the spatial separation eliminates the possibility of ortho‑specific intramolecular interactions that could influence subsequent reaction courses or metal‑binding properties. This differential chemical reactivity profile is inherent to the substitution topology and is independent of any biological assay data.

Synthetic intermediate Protecting group strategy Ortho effect

Research and Industrial Application Scenarios for 3‑(2‑(Benzyloxy)benzyl)benzo[d]oxazol‑2(3H)‑one Based on Verified Differentiation Evidence


Chemical Probe or Tool Compound Development Targeting Sigma‑1 Receptor Subtype Selectivity

Despite the absence of direct sigma‑1 affinity data for this specific compound, the class‑level evidence of pronounced ortho‑ vs para‑substitution sensitivity in sigma‑1 benzoxazolone ligands (up to ~18‑fold Ki shifts) [1] indicates that exploring the ortho‑(benzyloxy)benzyl topology is scientifically justified for probe development. A medicinal chemistry campaign could screen this compound against sigma‑1 and sigma‑2 receptors to establish its selectivity window, using the para‑isomer as a matched‑pair comparator. The ortho‑benzyloxy orientation may exploit steric and hydrogen‑bonding features of the sigma‑1 binding pocket that are unavailable to para‑substituted ligands.

Synthetic Intermediate for Ortho‑Phenolic Benzoxazolone Libraries via Controlled Deprotection

The benzyloxy group at the ortho‑position of the N‑benzyl ring serves as a masked phenol. Upon hydrogenolytic debenzylation, the resulting ortho‑phenol can be further functionalized (alkylation, acylation, sulfonation) to generate focused libraries of benzoxazolone derivatives with diverse ortho‑substitution patterns . This chemistry is fundamentally distinct from that accessible with the para‑isomer, where the generated phenol cannot engage in ortho‑specific intramolecular interactions or metal‑chelation motifs.

Procurement of High‑Purity Benzoxazolone Scaffold for Biophysical Assays Requiring Defined Stoichiometry

Research groups conducting isothermal titration calorimetry (ITC), surface plasmon resonance (SPR), or fluorescence polarization assays require accurately known ligand concentrations. The available 98% purity grade with batch‑specific QC documentation (NMR, HPLC, GC) from Bidepharm provides a 3‑percentage‑point purity advantage over the alternative 95%+ product , reducing the maximum potential error in active‑species concentration by 60% (from ≤5% to ≤2% total impurities). This difference is material for quantitative biochemical and biophysical experiments.

Negative Control or Orthogonal Chemical Starting Point in CDYL or TNIK Inhibitor Programs

Given the established use of benzoxazol‑2(3H)‑one derivatives as CDYL chromodomain inhibitors [2] and TNIK inhibitors [3], this structurally distinct ortho‑substituted variant may serve as an orthogonal scaffold for exploring structure‑activity relationships or as a negative control compound whose activity profile has not yet been established. Its procurement enables de novo characterization in these target‑class screening cascades, with the ortho‑topology providing a chemical diversity vector not present in the reported inhibitor series.

Quote Request

Request a Quote for 3-(2-(benzyloxy)benzyl)benzo[d]oxazol-2(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.